What is the chemical structure of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione
What is the chemical structure of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione
Engineering the Privileged Scaffold: A Technical Analysis of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione
Introduction: The Strategic Value of Functionalized Morpholines
In modern medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold," particularly in the development of therapeutics for the central nervous system (CNS) and oncology. The compound 2-Methyl-6-(trifluoromethyl)morpholine-3-thione represents a highly specialized, multifunctional building block. By integrating a flexible heterocyclic core with precise steric (methyl), electronic (trifluoromethyl), and reactive (thione) modifications, this molecule serves as an advanced intermediate for synthesizing complex, brain-penetrant drug candidates.
Structural Deconstruction and SAR Causality
To understand the utility of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione, we must analyze the causality behind its structural components and their impact on Structure-Activity Relationships (SAR).
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The Morpholine Core: Morpholine provides a strict balance between size and lipophilicity, which is critical for permeability through the blood-brain barrier (BBB)[1]. The presence of a weakly basic nitrogen and an oxygen atom at opposite positions grants the ring a flexible chair conformation, allowing it to engage in diverse lipophilic–hydrophilic interactions[2].
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6-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group fundamentally alters the molecule's pharmacokinetic profile. Fluorination drastically increases lipophilicity and metabolic stability by shielding adjacent bonds from cytochrome P450 oxidation. In CNS drug design, the -CF₃ group is a primary driver for increasing the oil-water partition coefficient, thereby facilitating passive diffusion across the BBB and blood-brain tumor barrier (BBTB)[3].
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3-Thione (=S) Moiety: Converting a morpholin-3-one (lactam) to a morpholine-3-thione (thiolactam) serves two purposes. Pharmacologically, it increases the overall lipophilicity compared to the oxygen analog. Synthetically, the thione is a highly reactive handle. It readily undergoes S-alkylation to form thioimidates, which can subsequently be cyclized with hydrazides to form fused heterocyclic systems (e.g., triazoles or pyrroles) used in potent kinase inhibitors[4].
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2-Methyl (-CH₃) Group: The addition of a methyl group adjacent to the thione introduces steric hindrance and a chiral center. This structural rigidity is often exploited to lock the molecule into a specific bioactive conformation, enhancing selectivity for deep binding pockets, such as those found in mTOR or specific cyclin-dependent kinases (CDKs)[1].
Figure 1: Structure-Activity Relationship (SAR) causality for the compound's moieties.
Quantitative Physicochemical Profiling
The strategic substitution of the morpholine ring yields predictable shifts in physicochemical properties. The table below summarizes the theoretical progression of these properties, demonstrating why the thione derivative is highly valued for lipophilic targeting.
| Compound Scaffold | Molecular Weight ( g/mol ) | TPSA (Ų) | Estimated cLogP | Key Characteristic |
| Unsubstituted Morpholine | 87.12 | 21.26 | -0.86 | Highly hydrophilic, rapid clearance. |
| Morpholin-3-one | 101.10 | 29.10 | -0.40 | Stable lactam, poor BBB penetration. |
| 6-(Trifluoromethyl)morpholin-3-one | 169.10 | 29.10 | 0.85 | Improved lipophilicity via fluorination. |
| 2-Methyl-6-(CF₃)morpholine-3-thione | 199.20 | 44.00 | ~1.95 | Optimal BBB profile, reactive intermediate. |
Mechanistic Synthesis Workflow
The synthesis of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione is typically achieved via a two-phase self-validating protocol. The causality of the reaction relies on the thermodynamic driving force of forming strong phosphorus-oxygen double bonds during the thionation step.
Phase 1: Assembly of the Morpholin-3-one Core
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Preparation: Dissolve 1 equivalent of the appropriate fluorinated amino alcohol (e.g., 1-amino-3,3,3-trifluoropropan-2-ol derivative) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Acylation: Cool the reaction vessel to 0 °C. Add 1.2 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 2-chloropropanoyl chloride (to introduce the 2-methyl group). Stir for 2 hours at room temperature.
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Cyclization: Cool the mixture back to 0 °C and carefully add 1.5 equivalents of Sodium Hydride (NaH) to deprotonate the hydroxyl group, initiating a 6-exo-tet cyclization[5]. Stir for 3 hours.
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Validation: Quench with saturated NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the 2-methyl-6-(trifluoromethyl)morpholin-3-one intermediate.
Phase 2: Thionation via Lawesson's Reagent
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Preparation: Dissolve the isolated morpholin-3-one intermediate in anhydrous toluene (0.1 M concentration).
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Reagent Addition: Add 0.6 to 1.0 equivalents of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Mechanistic Note: Lawesson's reagent is chosen because its active monomeric dithiophosphine ylide intermediate selectively attacks the carbonyl oxygen, driving the reaction forward via the formation of a highly stable P=O bond.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 110–120 °C) and stir for 12 to 36 hours[4].
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Validation & Isolation: Monitor the reaction via TLC (typically 1:1 hexanes/ethyl acetate). The thione product will exhibit a distinct Rf shift and often a yellow hue compared to the lactam precursor. Once complete, evaporate the toluene in vacuo and purify the crude residue via column chromatography to yield the final 2-Methyl-6-(trifluoromethyl)morpholine-3-thione[5].
Figure 2: Two-step synthetic workflow from amino alcohol to the final thione product.
Applications in Advanced Drug Development
Once synthesized, 2-Methyl-6-(trifluoromethyl)morpholine-3-thione is rarely the final drug; rather, it is a launchpad for complex molecular architectures. For example, in the development of neuroprotective agents targeting acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), the morpholine ring ensures the final hybrid molecule maintains an optimal lipophilicity for BBB penetration[6]. In oncology, morpholine-3-thiones are frequently reacted with methyl iodide to form a methylthio ether intermediate. This intermediate undergoes nucleophilic attack by various acyl hydrazides under thermal conditions to form fused triazole or pyrrole systems, which are critical pharmacophores in potent, selective, and orally bioavailable Cyclin-Dependent Kinase 8 (CDK8) inhibitors[4].
References
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"Occurrence of Morpholine in Central Nervous System Drug Discovery" - ACS Chemical Neuroscience / PMC. Available at:[Link]
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"Occurrence of Morpholine in Central Nervous System Drug Discovery" - ACS Publications. Available at:[Link]
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"A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment" - Drug Delivery / PMC. Available at:[Link]
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"Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer" - Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]
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"Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis" - Future Medicinal Chemistry / Taylor & Francis. Available at:[Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
